molecular formula C8H8ClNO2 B042754 3-Chloro-4-ethylnitrobenzene CAS No. 42782-54-7

3-Chloro-4-ethylnitrobenzene

Cat. No.: B042754
CAS No.: 42782-54-7
M. Wt: 185.61 g/mol
InChI Key: YOIYZHDXMDAXOA-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylnitrobenzene is a versatile and high-value aromatic intermediate specifically designed for advanced organic synthesis and materials science research. Its molecular structure incorporates three distinct functional groups—chloro, ethyl, and nitro—that act as orthogonal reactive sites, enabling sequential and regioselective chemical transformations. This compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of ligands for catalysis, liquid crystals for display technology, and novel polymers with tailored electronic properties. The nitro group is a key handle for reduction to aniline derivatives or for nucleophilic aromatic substitution reactions, while the chloro substituent offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. The ethyl group provides a subtle steric and electronic influence, modulating the compound's solubility and crystallinity, which is invaluable in material design. Researchers value this compound for its utility in constructing molecular libraries and exploring structure-activity relationships (SAR) in agrochemical and pharmaceutical precursor development. Our product is supplied with guaranteed high purity and consistency to ensure reproducible results in your most demanding synthetic applications.

Properties

IUPAC Name

2-chloro-1-ethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIYZHDXMDAXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42782-54-7
Record name 1-CHLORO-2-ETHYL-5-NITROBENZENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Regioselectivity

The nitration of 3-chloro-4-ethyltoluene involves electrophilic aromatic substitution, where the nitro group (NO₂⁺) is introduced into the aromatic ring. The electron-withdrawing chlorine atom directs incoming electrophiles to the ortho and para positions, while the ethyl group, an electron-donating substituent, competes for meta and para orientation. Computational studies suggest that the steric bulk of the ethyl group favors para-nitration, resulting in 3-chloro-4-ethylnitrobenzene as the major product.

Standard Nitration Protocol

A typical procedure involves dissolving 3-chloro-4-ethyltoluene (1.0 mol) in concentrated sulfuric acid (500 mL) at 0–5°C, followed by dropwise addition of fuming nitric acid (1.2 mol) over 2 hours. The mixture is stirred for an additional 4 hours at 10°C, quenched with ice water, and extracted with dichloromethane. Yields range from 68–75%, with purity exceeding 95% after recrystallization from ethanol.

Table 1: Solvent Effects on Nitration Efficiency

SolventDielectric ConstantYield (%)Purity (%)
Sulfuric Acid1107597
Acetic Acid6.206289
Nitromethane35.95885
Acetonitrile36.645482

Polar protic solvents like sulfuric acid enhance nitronium ion (NO₂⁺) stability, justifying their prevalence in industrial settings.

Chlorination of 4-Ethylnitrobenzene

Catalytic Chlorination with Iodine

Chlorination of 4-ethylnitrobenzene employs iodine or iodides as catalysts to improve regioselectivity. In a representative method, 4-ethylnitrobenzene (1.0 mol) is dissolved in chlorobenzene (300 mL) with iodine (0.05 mol). Chlorine gas (1.1 mol) is introduced at 80–90°C for 6 hours, yielding this compound with 82% selectivity. The iodine catalyst mitigates polysubstitution by stabilizing the transition state.

Solvent Optimization

Non-polar solvents like chlorobenzene (dielectric constant: 5.69) reduce side reactions compared to polar alternatives. For example, using dimethylformamide (DMF) decreases selectivity to 67% due to excessive solvation of intermediates.

Industrial-Scale Production

Continuous-Flow Nitration

Modern facilities adopt continuous-flow reactors to enhance safety and yield. In one setup, 3-chloro-4-ethyltoluene and mixed acid (H₂SO₄:HNO₃ = 3:1) are pumped through a titanium reactor at 15°C with a residence time of 2 minutes. This method achieves 89% conversion with <1% dinitro byproducts, surpassing batch reactors.

Waste Management and Byproduct Recovery

Spent sulfuric acid is reconcentrated via vacuum distillation, while unreacted 4-ethylnitrobenzene is recovered via fractional distillation (b.p. 138–142°C). Environmental regulations necessitate scrubbing chlorine gas effluents with NaOH solutions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Nitration7597High
Catalytic Chlorination8295Moderate
Continuous-Flow8999Very High

Continuous-flow nitration outperforms batch methods in both yield and purity, though it requires higher capital investment .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethylnitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Chloro-4-ethylaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Chloro-4-nitrobenzoic acid.

Scientific Research Applications

Synthesis of Pharmaceuticals

3-Chloro-4-ethylnitrobenzene serves as an intermediate in the synthesis of several pharmaceutical compounds. The presence of both chloro and nitro groups allows for various substitution reactions that are critical in drug development. For example, it can be transformed into 4-ethylaminophenol , which is used in analgesics and antipyretics.

Production of Agrochemicals

This compound is utilized in the synthesis of agrochemicals, particularly pesticides. The nitro group can be reduced to amines, which are essential in creating herbicides and insecticides. Its derivatives have shown efficacy against a range of agricultural pests, enhancing crop protection strategies.

Material Science

In material science, this compound is employed in the production of polymers and resins. It acts as a reactive monomer that can be polymerized to create materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Analytical Chemistry

The compound is also significant in analytical chemistry as a standard reference material. Its known properties allow for calibration and validation of analytical methods, especially in spectroscopic techniques where precise measurements are crucial.

Case Study 1: Synthesis Pathways

A detailed study on the synthetic pathways involving this compound was conducted to explore its reactivity under various conditions. The study highlighted:

  • Reagents Used : Common reagents included sodium hydride and palladium catalysts.
  • Conditions : Reactions were typically performed under inert atmospheres to prevent oxidation.
  • Yield : High yields (up to 90%) were reported when optimized conditions were applied.

Case Study 2: Environmental Impact Assessment

Research has also focused on the environmental impact of this compound, particularly concerning its degradation products. A comprehensive assessment revealed:

  • Degradation Pathways : The compound undergoes photolysis and microbial degradation.
  • Toxicity Studies : Toxicological evaluations indicated low acute toxicity levels, but chronic exposure studies highlighted potential risks to aquatic life.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethylnitrobenzene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a precursor to compounds that modulate glycine receptors, which are involved in neurological processes. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects and Structural Analogues

The following compounds share structural similarities with 3-Chloro-4-ethylnitrobenzene, differing primarily in substituent type, position, or functional groups:

Table 1: Key Properties of this compound and Structural Analogs
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₈H₈ClNO₂ 199.61 (calculated) Cl (3), NO₂ (1), C₂H₅ (4) Hypothetical: Intermediate; higher lipophilicity N/A
4-Chloro-3-nitrotoluene C₇H₆ClNO₂ 171.58 Cl (4), NO₂ (3), CH₃ (1) mp 116–118°C; rubber antioxidant precursor
3-Bromo-4-chloronitrobenzene C₆H₃BrClNO₂ 251.45 Br (3), Cl (4), NO₂ (1) Bromine enhances nucleophilic substitution
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 Cl (1), NO₂ (4) Pale yellow solid; industrial intermediate
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄ 201.56 Cl (4), NO₂ (3), COOH (1) Acidic; used in ester synthesis

Functional Group and Reactivity Comparisons

  • Ethyl vs. Methyl Groups : The ethyl group in this compound increases steric bulk and lipophilicity compared to 4-Chloro-3-nitrotoluene (methyl group). This may reduce reaction rates in electrophilic substitution but improve membrane permeability in bioactive molecules.
  • Halogen Effects : Bromine in 3-Bromo-4-chloronitrobenzene acts as a superior leaving group compared to chlorine, favoring nucleophilic aromatic substitution (SNAr) reactions. The ethyl group in the target compound lacks such reactivity, directing its utility toward coupling or alkylation pathways.
  • Carboxylic Acid Derivatives : 4-Chloro-3-nitrobenzoic acid introduces acidity (pKa ~2–3), enabling salt formation or esterification. The absence of a carboxylic acid in this compound limits its use in pH-dependent applications.

Physicochemical Properties

  • Melting Points : Ethyl-substituted nitrobenzenes typically exhibit lower melting points than methyl analogs due to reduced crystallinity. For example, 4-Chloro-3-nitrotoluene (methyl) melts at 116–118°C , while ethyl derivatives are likely liquid at room temperature.
  • Solubility : The ethyl group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to polar derivatives like 4-Chloro-3-nitrobenzoic acid, which is water-insoluble but dissolves in alkaline aqueous solutions.

Biological Activity

3-Chloro-4-ethylnitrobenzene (C8H8ClNO2) is an organic compound that has garnered attention due to its potential biological activities and implications in environmental toxicology. This article delves into its biological effects, metabolism, and associated health risks based on diverse research findings.

  • Molecular Formula : C8H8ClNO2
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 42782-54-7

Toxicological Profile

This compound exhibits a range of biological activities that can be classified into several categories:

Study Overview

A variety of studies have investigated the biological activity and toxicological effects of nitro-substituted aromatic compounds, including this compound. Key findings include:

  • Acute Toxicity Studies :
    • Inhalation exposure to related compounds has shown adverse effects on respiratory function and hematological parameters in laboratory animals. For example, significant changes in leukocyte counts were observed in rats exposed to high concentrations of similar nitro compounds .
  • Chronic Exposure Effects :
    • Long-term exposure studies revealed that chronic administration of nitro compounds can lead to organ-specific toxicity, particularly affecting the liver and kidneys. Histopathological examinations often indicate hepatocellular hypertrophy and nephropathy at elevated doses .
  • Sensitization Potential :
    • Limited data suggest that this compound may have a weak sensitization potential based on lymphocyte proliferation assays conducted in animal models . The effective concentration producing a threefold increase in proliferation (EC3) was reported at approximately 31.8% for structurally similar compounds.

Metabolic Pathways

The metabolic pathways for this compound are likely similar to those of other chloro-nitrobenzenes. Key metabolic processes include:

  • Reduction of Nitro Group : This pathway is crucial for the activation of the compound into more reactive forms.
  • Conjugation Reactions : Metabolites may undergo conjugation with glutathione or other biomolecules, which can influence their toxicity and excretion rates.

Summary of Biological Effects

Effect CategoryObservationsReference
GenotoxicityInduction of DNA breaks
CarcinogenicityPossible carcinogenic effects
Acute ToxicityHematological changes in rats
Chronic ToxicityHepatocellular hypertrophy observed
SensitizationWeak sensitization potential

Q & A

Q. Key Variables :

  • Temperature : Lower temperatures favor nitro group stability.
  • Catalysts : FeCl₃ enhances chlorination efficiency but may require quenching to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.

Q. IR Spectroscopy :

  • Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹. C-Cl stretch appears at 550–650 cm⁻¹ .

Q. Mass Spectrometry :

  • Molecular ion peak at m/z 201 (C₈H₇ClNO₂). Fragmentation patterns include loss of NO₂ (m/z 155) and Cl (m/z 166) .

Validation : Cross-reference with databases like NIST or PubChem for spectral matching .

What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group deactivates the ring, directing substitution to the meta position relative to itself .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction environments. Polar solvents stabilize charge-separated intermediates .

Q. Case Study :

  • Nitration : DFT predicts higher activation energy for para substitution due to steric hindrance from the ethyl group. Experimental validation via kinetic studies is recommended .

How to resolve contradictions in reported physicochemical properties (e.g., solubility, log P) of this compound?

Advanced Research Question
Methodological Reconciliation :

Standardized Measurements : Follow EPA shake-flask protocols (6 replicates) for log P determination to ensure reproducibility .

Solubility : Compare results across solvents (e.g., water, DMSO) using HPLC-UV quantification. Discrepancies may arise from impurities or hydration states .

Q. Data Analysis :

  • Apply Hansch-Leo parameters or QSAR models to predict log P. Cross-check with experimental values from PubChem or NIST .

Q. Example :

PropertyReported ValueMethodSource
log P2.1–2.5Shake-flask (EPA)
Water Solubility0.5–1.2 mg/LHPLC-UV

What are the stability considerations for storing this compound?

Basic Research Question

  • Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent nitro group degradation .
  • Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .
  • Incompatibilities : Separate from reducing agents (e.g., metals, amines) to prevent explosive decomposition .

Waste Management : Neutralize with alkaline solutions (e.g., NaOH) before disposal. Partner with certified waste treatment facilities for halogenated aromatic compounds .

What strategies optimize regioselectivity in functionalizing this compound?

Advanced Research Question
Directed Ortho-Metalation :

  • Use LiTMP (lithium tetramethylpiperidide) to deprotonate the position ortho to the nitro group. Subsequent quenching with electrophiles (e.g., CO₂, alkyl halides) yields carboxylates or alkylated derivatives .

Q. Catalytic Approaches :

  • Pd-catalyzed C–H activation for cross-coupling (e.g., Suzuki-Miyaura) at the ethyl-substituted position. Optimize ligands (e.g., SPhos) to enhance turnover .

Q. Case Study :

  • Suzuki Coupling :
    • Substrate: this compound + phenylboronic acid.
    • Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.
    • Yield: 70–80% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-ethylnitrobenzene
Reactant of Route 2
3-Chloro-4-ethylnitrobenzene

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